molecular formula C17H12O5 B12365778 Cyp2A6-IN-1

Cyp2A6-IN-1

Cat. No.: B12365778
M. Wt: 296.27 g/mol
InChI Key: KIQSXSWLVGLTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyp2A6-IN-1 is a potent inhibitor of the cytochrome P450 2A6 enzyme. This enzyme is primarily involved in the metabolism of nicotine and other xenobiotics. By inhibiting this enzyme, this compound can alter the metabolic pathways of these substances, making it a valuable tool in pharmacological research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Cyp2A6-IN-1 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents, with stringent quality control measures to ensure consistency and safety. The process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Cyp2A6-IN-1 primarily undergoes oxidation and reduction reactions. These reactions are facilitated by various reagents and conditions, such as the presence of oxidizing agents or reducing agents under controlled temperatures and pH levels .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions often involve maintaining a specific pH and temperature to optimize the reaction rate and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .

Scientific Research Applications

Cyp2A6-IN-1 has a wide range of applications in scientific research. In chemistry, it is used to study the metabolic pathways of various xenobiotics. In biology, it helps in understanding the role of cytochrome P450 enzymes in cellular processes. In medicine, it is being explored for its potential in smoking cessation therapies by inhibiting nicotine metabolism. Additionally, it has industrial applications in the development of safer and more effective pharmaceuticals .

Mechanism of Action

Cyp2A6-IN-1 exerts its effects by binding to the active site of the cytochrome P450 2A6 enzyme, thereby inhibiting its activity. This inhibition prevents the enzyme from metabolizing its substrates, such as nicotine, leading to altered pharmacokinetics and dynamics of these substances. The molecular targets include the heme group of the enzyme, and the pathways involved are primarily related to the metabolism of xenobiotics .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cyp2A6-IN-1 include tranylcypromine, 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM), and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP). These compounds also inhibit the cytochrome P450 2A6 enzyme but differ in their potency, selectivity, and side effect profiles .

Uniqueness: this compound is unique in its high potency and selectivity for the cytochrome P450 2A6 enzyme. This makes it a valuable tool in research and potential therapeutic applications, as it can effectively inhibit the enzyme without significantly affecting other cytochrome P450 enzymes .

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

2-[2-(4-oxochromen-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C17H12O5/c18-13-9-16(22-15-8-4-1-5-11(13)15)12-6-2-3-7-14(12)21-10-17(19)20/h1-9H,10H2,(H,19,20)

InChI Key

KIQSXSWLVGLTCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3OCC(=O)O

Origin of Product

United States

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